molecular formula C8H10N4 B13315515 3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine

3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B13315515
M. Wt: 162.19 g/mol
InChI Key: NHLKTBTVAJAEON-UHFFFAOYSA-N
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Description

3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the condensation of aminoazoles with acrylonitrile derivatives. One effective method includes the reaction of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile . The reaction conditions often involve the use of organic solvents such as ethanol and chloroform, followed by neutralization with triethylamine and subsequent filtration and drying .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, continuous flow synthesis techniques may be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrazolo[1,5-a]pyrimidine derivatives .

Comparison with Similar Compounds

3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine can be compared with other similar compounds, such as:

These compounds share the pyrazolo[1,5-a]pyrimidine core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Biological Activity

3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by an ethyl group at the 3-position and an amino group at the 7-position. This compound has garnered attention for its potential therapeutic applications, particularly in the context of inhibiting cyclin-dependent kinases (CDKs) and other biological targets relevant to cancer treatment and other diseases.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H10_{10}N4_{4}, with a CAS registry number of 83694839. Its unique structure allows it to interact with various proteins and enzymes, making it a valuable tool in medicinal chemistry research.

Antitumor Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (DU-145) cancer cells. One notable hybrid compound derived from this class showed an IC50_{50} value of 2.6 μM against MDA-MB-231 cells, indicating high potency in inhibiting tumor growth .

This compound primarily functions as an inhibitor of CDK12 and CDK13, which are crucial for regulating RNA polymerase II activity and gene expression related to DNA damage repair pathways. The inhibition of these kinases is associated with reduced cell proliferation and increased sensitivity to DNA-damaging agents .

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown antimicrobial properties. Various derivatives have been tested against Gram-positive and Gram-negative bacterial strains, with some exhibiting significant antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis of similar compounds reveals that variations in substituents at different positions can enhance lipophilicity and bioavailability, potentially increasing their therapeutic efficacy .

Compound NameStructural FeaturesUnique Aspects
3-Methylpyrazolo[1,5-a]pyrimidin-7-amineMethyl group at position 3Enhanced lipophilicity may improve bioavailability
3-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amineFluorophenyl substitution at position 3Potentially increased potency due to fluorine's effects
4-Ethylpyrazolo[1,5-a]pyrimidin-7-amineEthyl group at position 4Different position may alter biological activity

Case Studies

Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:

  • Clinical Trials : Compounds like SCH727965 have entered clinical trials as selective CDK inhibitors. These trials focus on their application in treating various cancers by targeting specific signaling pathways involved in tumor growth .
  • Preclinical Studies : In vitro studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can lead to enhanced activity against specific cancer cell lines. For example, hybrids with specific substitutions demonstrated improved antiproliferative effects compared to their parent compounds .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

3-ethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C8H10N4/c1-2-6-5-11-12-7(9)3-4-10-8(6)12/h3-5H,2,9H2,1H3

InChI Key

NHLKTBTVAJAEON-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2N=CC=C(N2N=C1)N

Origin of Product

United States

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